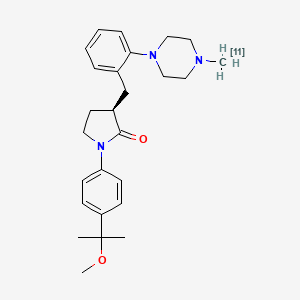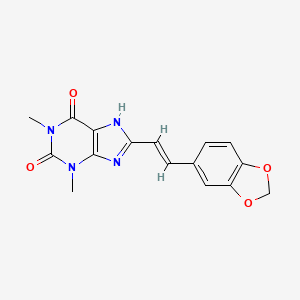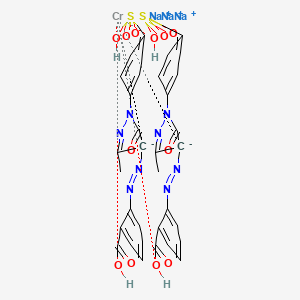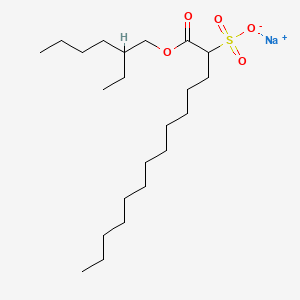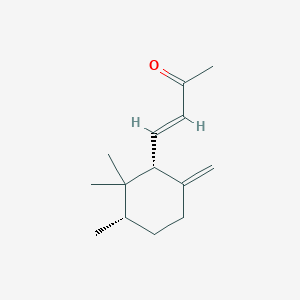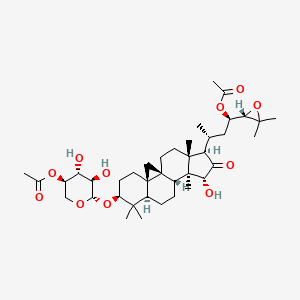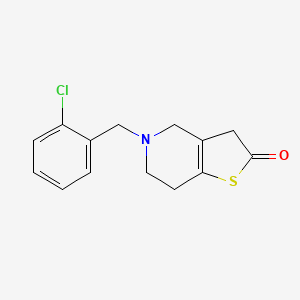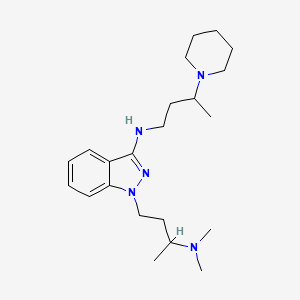
1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical synthesis.
作用機序
The mechanism of action of 1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1-(3-Dimethylaminopropyl)-3-(3-piperidinopropylamino)indazole
- 1-(3-Dimethylaminobutyl)-3-(3-morpholinobutylamino)indazole
Uniqueness
1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of both dimethylaminobutyl and piperidinobutylamino groups may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
88837-08-5 |
|---|---|
分子式 |
C22H37N5 |
分子量 |
371.6 g/mol |
IUPAC名 |
1-[3-(dimethylamino)butyl]-N-(3-piperidin-1-ylbutyl)indazol-3-amine |
InChI |
InChI=1S/C22H37N5/c1-18(25(3)4)13-17-27-21-11-7-6-10-20(21)22(24-27)23-14-12-19(2)26-15-8-5-9-16-26/h6-7,10-11,18-19H,5,8-9,12-17H2,1-4H3,(H,23,24) |
InChIキー |
CBLBFCHUSBPVJX-UHFFFAOYSA-N |
正規SMILES |
CC(CCNC1=NN(C2=CC=CC=C21)CCC(C)N(C)C)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
